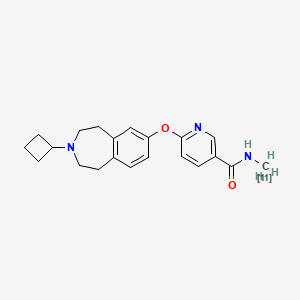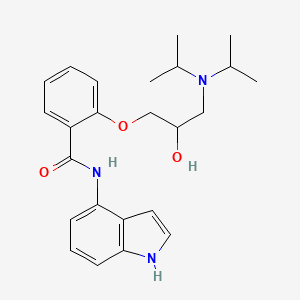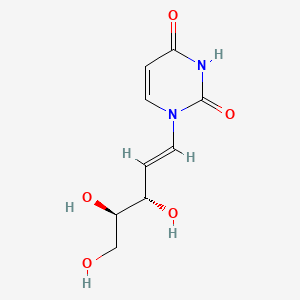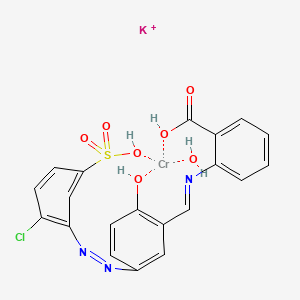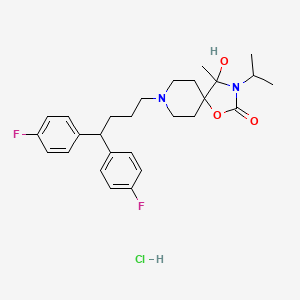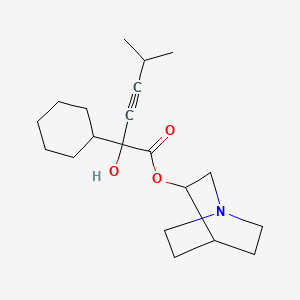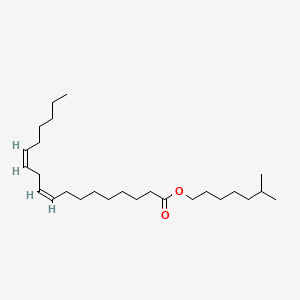
Isooctyl linoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl linoleate is an ester derived from isooctyl alcohol and linoleic acid. It is commonly used in cosmetics and personal care products due to its excellent emollient properties, which help to soften and smooth the skin. This compound is also known for its stability and ability to enhance the texture and spreadability of formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isooctyl linoleate is typically synthesized through an esterification reaction between isooctyl alcohol and linoleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Isooctyl alcohol+Linoleic acidAcid catalystIsooctyl linoleate+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to ensure high yields. The use of a solvent-free method, such as the one involving 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, has been developed to produce phytosterol linoleic acid esters at mild temperatures (60°C) with high conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
Isooctyl linoleate can undergo various chemical reactions, including:
Oxidation: Exposure to air and light can lead to the oxidation of the linoleic acid moiety, forming hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isooctyl alcohol and linoleic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat.
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts (e.g., sulfuric acid, sodium methoxide).
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Isooctyl alcohol and linoleic acid.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Isooctyl linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Explored for its potential anti-inflammatory and skin barrier-enhancing properties.
Wirkmechanismus
The mechanism of action of isooctyl linoleate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing transepidermal water loss and improving skin hydration. The linoleic acid component can also be metabolized by the skin to produce bioactive lipids that contribute to skin health and barrier function .
Vergleich Mit ähnlichen Verbindungen
Isooctyl linoleate can be compared with other esters of linoleic acid, such as:
- Ethyl linoleate
- Butyl linoleate
- Hexyl linoleate
Uniqueness
This compound is unique due to its branched isooctyl alcohol component, which provides better stability and a lighter, non-greasy feel compared to other linear alcohol esters. This makes it particularly suitable for use in lightweight cosmetic formulations .
Conclusion
This compound is a versatile compound with significant applications in cosmetics and personal care products. Its unique properties, including stability and emollient effects, make it a valuable ingredient in various formulations. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
67874-38-8 |
|---|---|
Molekularformel |
C26H48O2 |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
6-methylheptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C26H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h8-9,11-12,25H,4-7,10,13-24H2,1-3H3/b9-8-,12-11- |
InChI-Schlüssel |
SHJGZTHMRQYWME-MURFETPASA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCC(C)C |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



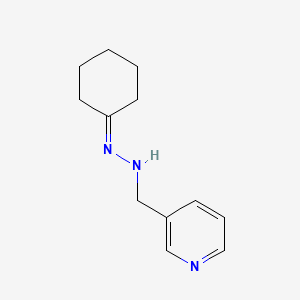
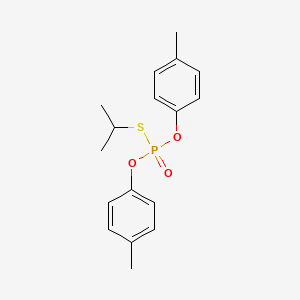
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
